4-Fluoro-4-(4-fluoro-benzoyl)-piperidine
Description
4-Fluoro-4-(4-fluoro-benzoyl)-piperidine (CAS 56346-57-7) is a fluorinated piperidine derivative featuring a benzoyl group substituted with fluorine at both the para-position of the aromatic ring and the piperidine nitrogen. Key properties include:
- Molecular formula: C₁₂H₁₁F₂NO
- Melting point: 223–226°C (in dichloromethane/hexane) .
- Boiling point: 323.2±32.0°C at 760 mmHg .
- Density: 1.1±0.1 g/cm³ .
This compound is widely utilized in medicinal chemistry as a building block for CNS-targeting pharmaceuticals due to its ability to modulate receptor binding through fluorine’s electronegativity and lipophilicity .
Properties
Molecular Formula |
C12H13F2NO |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
(4-fluorophenyl)-(4-fluoropiperidin-4-yl)methanone |
InChI |
InChI=1S/C12H13F2NO/c13-10-3-1-9(2-4-10)11(16)12(14)5-7-15-8-6-12/h1-4,15H,5-8H2 |
InChI Key |
SJESAVXELNXTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between 4-fluoro-4-(4-fluoro-benzoyl)-piperidine and its analogs:
Key Research Findings
- Binding Affinity : The parent compound’s benzoyl-fluorine configuration confers strong binding to σ₁ and σ₂ receptors, with IC₅₀ values comparable to adamantane-based analogs (e.g., −68.0 to −69.4 kcal/mol in MM/GBSA calculations) .
- Electronic Effects: Fluorine substituents increase electron-withdrawing effects, enhancing dipole moments and polarizability (theoretical hyperpolarizability: 4-fluoro derivatives exhibit nonlinear optical properties) .
- Bioactivity : Analogs with trifluoromethyl or trifluoromethoxy groups (e.g., 4-(4-Trifluoromethoxy-phenyl)-piperidine) show improved blood-brain barrier penetration due to increased lipophilicity .
- Synthetic Flexibility : Piperidine derivatives with oxadiazole or sulfanylmethyl groups (e.g., 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl) enable modular drug design for kinase inhibition .
Structural and Pharmacological Trends
- Fluorine Positioning : Para-fluorine on the benzoyl group optimizes steric and electronic interactions with hydrophobic receptor pockets, while meta-substitutions (e.g., 3-fluoro-5-methylphenyl) alter steric hindrance and solubility .
- Salt Forms : Hydrochloride salts (e.g., 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine HCl) enhance crystallinity and bioavailability compared to free bases .
- Hybrid Scaffolds : Incorporation of heterocycles like 1,2,4-oxadiazole (e.g., ) introduces hydrogen-bonding motifs critical for enzyme inhibition.
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